Biotin-PEG3-oxyamine HCl salt
Overview
Description
Biotin-PEG3-oxyamine HCl salt is a chemical compound that combines biotin, a naturally occurring vitamin, with a polyethylene glycol (PEG) spacer and an oxyamine group. This compound is primarily used as a biotinylation reagent, which means it is used to attach biotin to other molecules. The PEG spacer enhances the solubility of the compound in water, while the oxyamine group allows it to react with aldehydes and ketones to form stable oxime bonds .
Mechanism of Action
Target of Action
Biotin-PEG3-oxyamine HCl salt, also known as Biotin-PEG3-oxyamine. HCl, is an aldehyde-reactive biotinylation reagent . Its primary targets are molecules with free aldehydes or ketones . These targets play a crucial role in various biochemical processes, including the formation of glycoproteins .
Mode of Action
The compound interacts with its targets by reacting with aldehydes to form an oxime bond . If a reductant is used, it forms a hydroxylamine linkage . This interaction results in the biotinylation of the target molecule, which involves the covalent attachment of biotin .
Biochemical Pathways
The compound affects the biochemical pathways involving carbohydrates, glycoproteins, and other molecules . The introduction of aldehydes and ketones on the carbohydrate coat of glycoproteins, either through enzymatic reactions (such as with galactose oxidase) or mild chemical reaction conditions (like sodium periodate), allows for the biotinylation of these molecules .
Pharmacokinetics
The compound’s water solubility, conferred by the peg3 (polyethylene glycol) component, likely enhances its bioavailability .
Result of Action
The result of the compound’s action is the stable oxime bond formation with aldehydes and ketones . This reaction enables the biotinylation of carbohydrates, glycoproteins, and other molecules, which can be useful in bioconjugation research, product development, and various clinical assays .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s amphiphilic nature allows it to be dissolved in water or aqueous buffer and used directly in a conjugation reaction . This property prevents aggregation or precipitation of the biotinylated molecule and reduces or eliminates non-specific binding . Furthermore, the compound’s stability and solubility are enhanced in its HCl salt form .
Biochemical Analysis
Biochemical Properties
Biotin-PEG3-oxyamine HCl salt interacts with several enzymes, proteins, and other biomolecules. The biotin moiety in this compound can strongly bind to avidin or streptavidin, making it useful for labeling and detecting biomolecules . The PEG3 unit provides flexible linkage, increases water solubility, and enhances biocompatibility . The oxyamine group can react with aldehyde or ketone groups to form an oxime bond, which is used for the chemical connection and labeling of biomolecules .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its ability to label biomolecules. By binding to biomolecules within cells, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its oxyamine group, which can form oxime bonds with aldehydes or ketones on target molecules . This allows this compound to bind to and label these molecules, potentially influencing their activity and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG3-oxyamine HCl salt typically involves the following steps:
Activation of Biotin: Biotin is first activated by converting it into a reactive intermediate, such as biotin-N-hydroxysuccinimide ester.
PEGylation: The activated biotin is then reacted with a PEG spacer that has a terminal amine group. This reaction forms a biotin-PEG intermediate.
Introduction of Oxyamine Group: The biotin-PEG intermediate is further reacted with an oxyamine-containing compound to introduce the oxyamine group.
Formation of HCl Salt: Finally, the product is converted into its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin, PEG, and oxyamine reagents are used.
Purification: The product is purified using techniques such as chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG3-oxyamine HCl salt primarily undergoes the following types of reactions:
Oxime Formation: The oxyamine group reacts with aldehydes and ketones to form stable oxime bonds.
Reduction: In the presence of a reductant, the oxime bond can be reduced to form a hydroxylamine linkage
Common Reagents and Conditions
Oxidation: Sodium periodate is commonly used to oxidize carbohydrates or glycans to introduce aldehyde groups.
Reaction Conditions: The reactions typically occur under mild conditions, such as room temperature and neutral pH
Major Products Formed
Oxime Bonds: The primary product formed is an oxime bond between the oxyamine group and the aldehyde or ketone group.
Hydroxylamine Linkages: In the presence of a reductant, hydroxylamine linkages are formed
Scientific Research Applications
Biotin-PEG3-oxyamine HCl salt has a wide range of applications in scientific research:
Chemistry: It is used for the biotinylation of molecules, which allows for the attachment of biotin to various chemical compounds.
Biology: It is used to label carbohydrates, glycoproteins, and other biomolecules with biotin, facilitating their detection and purification.
Medicine: It is used in the development of biotinylated drugs and diagnostic agents.
Industry: It is used in the production of biotinylated products for various industrial applications
Comparison with Similar Compounds
Biotin-PEG3-oxyamine HCl salt can be compared with other biotinylation reagents:
Biotin-PEG11-oxyamine HCl: Similar to this compound but with a longer PEG spacer, providing greater flexibility and solubility.
Biotin-PEG4-hydrazide: Contains a hydrazide group instead of an oxyamine group, which reacts with aldehydes and ketones to form hydrazone bonds.
Biotin-maleimide: Contains a maleimide group that reacts with thiol groups on target molecules
This compound is unique due to its specific combination of biotin, PEG spacer, and oxyamine group, which provides a balance of solubility, reactivity, and binding specificity .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]pentanamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4O6S.ClH/c19-28-12-11-27-10-9-26-8-7-25-6-5-20-16(23)4-2-1-3-15-17-14(13-29-15)21-18(24)22-17;/h14-15,17H,1-13,19H2,(H,20,23)(H2,21,22,24);1H/t14-,15-,17-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWUYLQUQQYBAK-HAGMFFOZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCON)NC(=O)N2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCON)NC(=O)N2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35ClN4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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